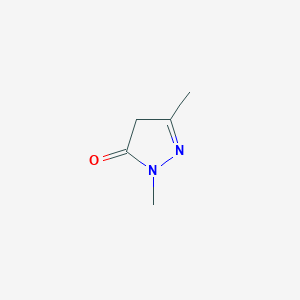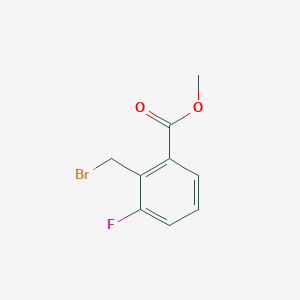
对甲基肉桂酰叠氮化物
描述
P-Methyl-cinnamoyl Azide is a chemical compound with the molecular formula C10H9N3O . It is a derivative of cinnamic acid, which is characterized by a double bond (CC) between the aromatic ring and the carboxyl group . This structure disturbs the π electron system of the molecule and inhibits electron delocalization . The azide group in the molecule is neither a strong electron donor nor a strong electron acceptor, but it increases conjugation in the molecule .
Synthesis Analysis
The synthesis of p-Methyl-cinnamoyl Azide involves the reaction of 3-p-Tolyl-acryloyl chloride with sodium azide in a solution of dioxane and water. This reaction is an example of the use of azides in the synthesis of various heterocycles .Molecular Structure Analysis
The molecular structure of p-Methyl-cinnamoyl Azide is unique due to the presence of a disturbed π-system . The electronic absorption spectra of the compound have been recorded and investigated to explore its structure . The spectra are characterized by a few number, low intensity, and high-energy electronic transitions (absorption bands) in the UV-vis region . The optimized geometry of the ground state of the compound has been calculated using the DFT/B3LYP/6‐31G** level of theory .Chemical Reactions Analysis
Azides, such as p-Methyl-cinnamoyl Azide, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of p-Methyl-cinnamoyl Azide can be characterized using various spectroscopic techniques, including FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .科学研究应用
Organic Synthesis: Heterocycle Formation
p-Methyl-cinnamoyl Azide: is utilized in the synthesis of various heterocycles, which are core structures in many pharmaceuticals and agrochemicals. Its reactivity allows for the construction of five- and six-membered rings with one or more heteroatoms, such as pyrroles, pyrazoles, and isoxazoles .
Medicinal Chemistry: Drug Development
In medicinal chemistry, p-Methyl-cinnamoyl Azide serves as a precursor for the synthesis of 1,2,3-triazoles, a class of compounds with a wide range of biological activities. These triazoles are found in several drugs, offering therapeutic benefits such as anticonvulsant and antibacterial properties .
Material Science: Polymer Cross-Linking
The azide group of p-Methyl-cinnamoyl Azide is highly reactive under thermal or photochemical conditions, making it an excellent candidate for polymer cross-linking. This application is crucial in enhancing the physical properties of polymers used in various high-performance materials .
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of cinnamoyl azides, including p-Methyl-cinnamoyl Azide , can act as enzyme inhibitors. They have the potential to modulate biological pathways and are studied for their therapeutic effects against diseases where enzyme regulation is a key factor .
Agriculture: Crop Protection
p-Methyl-cinnamoyl Azide: derivatives can be synthesized into compounds that serve as precursors for agrochemicals. These compounds may play a role in developing new pesticides or herbicides, contributing to crop protection and yield improvement .
Environmental Science: Green Chemistry
The azide group’s reactivity is harnessed in green chemistry applications, where p-Methyl-cinnamoyl Azide can be used in reactions that minimize harmful byproducts. This aligns with the principles of environmental science to reduce the ecological footprint of chemical processes .
作用机制
Target of Action
p-Methyl-cinnamoyl Azide is a synthetic compound that belongs to the family of cinnamides and cinnamates . These compounds have been found to exhibit antimicrobial activity, suggesting that their primary targets are pathogenic fungi and bacteria
Mode of Action
It is known that cinnamides and cinnamates interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .
Biochemical Pathways
The cinnamate/monolignol pathway plays a central role in the synthesis of various phenylpropanoid compounds, including cinnamates . This pathway provides precursors for compounds such as lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, and stilbenes
Pharmacokinetics
It’s worth noting that the physicochemical and pharmacokinetic characteristics of similar cinnamamides have been described as acceptable, with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
The primary result of the action of p-Methyl-cinnamoyl Azide is its antimicrobial activity. It has been found to be effective against pathogenic fungi and bacteria . The compound disrupts the integrity of the fungal cell wall and membrane, leading to cell death .
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, light, and ph
属性
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSVRKWJLKNIT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459034 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methyl-cinnamoyl Azide | |
CAS RN |
24186-38-7 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

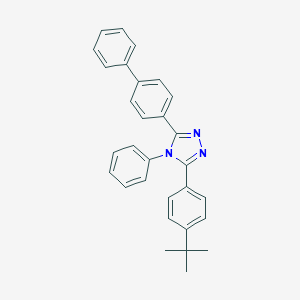
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)

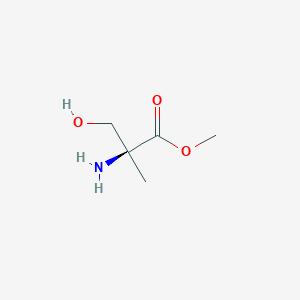
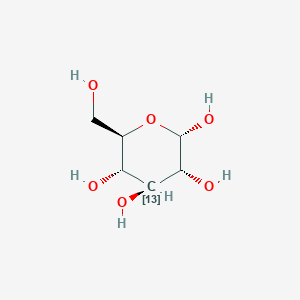
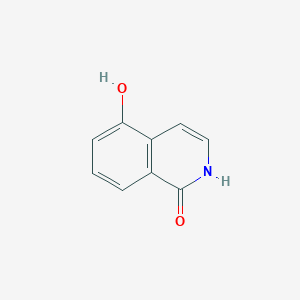

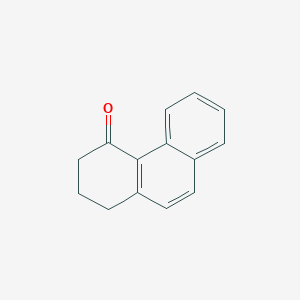
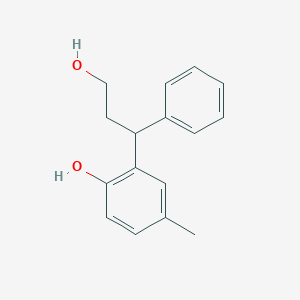
![D-[4-13C]Glucose](/img/structure/B118824.png)
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)
